![molecular formula C10H11ClN2O B2679274 4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride CAS No. 2361634-85-5](/img/structure/B2679274.png)
4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride
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Overview
Description
“4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride” is a chemical compound with the CAS Number: 76270-20-7 . It has a molecular weight of 210.66 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-3-phenylisoxazol-4-amine hydrochloride . The InChI code is 1S/C10H10N2O.ClH/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H .It is stored at room temperature . The compound’s molecular weight is 210.66 .
Scientific Research Applications
- Researchers have explored the antibacterial potential of 4-Methyl-5-phenyl-1,2-oxazol-3-amine hydrochloride. It may inhibit bacterial growth and could be a candidate for novel antibiotics .
- Given the ongoing global health challenges, compounds like EN300-7431209 are of interest. Investigating its antiviral properties against specific viruses (such as SARS-CoV-2) could be valuable .
- Medicinal chemists study EN300-7431209 to understand its structure-activity relationship. By modifying its chemical structure, they aim to enhance its pharmacological properties or develop derivatives with improved efficacy .
- The phenyl and oxazolyl moieties suggest potential neuroprotective effects. Researchers might explore its impact on neuronal health, neuroinflammation, or neurodegenerative diseases .
- Chemists use EN300-7431209 as a building block in organic synthesis. Its unique structure allows for diverse transformations, making it useful for creating more complex molecules .
- Scientists employ EN300-7431209 in biological assays to evaluate its effects on cellular processes. High-throughput screening can identify potential targets or pathways influenced by this compound .
Antibacterial Activity
Antiviral Research
Medicinal Chemistry
Neuroscience and Neuroprotection
Organic Synthesis
Biological Assays and High-Throughput Screening
Safety and Hazards
properties
IUPAC Name |
4-methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-7-9(13-12-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKSDZJLLSWNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride |
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